Technical Monograph: 3-(1-Piperidinylmethyl)morpholine 2HCl
Technical Monograph: 3-(1-Piperidinylmethyl)morpholine 2HCl
This in-depth technical guide details the chemical properties, synthetic pathways, and reactivity profile of 3-(1-Piperidinylmethyl)morpholine 2HCl , a specialized heterocyclic building block used in medicinal chemistry.[1]
[1]
Executive Summary
3-(1-Piperidinylmethyl)morpholine Dihydrochloride is a bicyclic diamine scaffold featuring a morpholine ring substituted at the C3 position with a piperidinyl-methyl moiety.[1] This compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly ligands for sigma receptors and specific G-protein coupled receptors (GPCRs).[1] Its unique structural geometry—combining a secondary amine (morpholine) and a tertiary amine (piperidine) linked by a methylene bridge—offers versatile handles for further functionalization and salt formation.[2]
Chemical Identity & Structural Analysis[2][3][4][5][6]
Nomenclature and Identifiers[1][2][6]
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IUPAC Name: 3-(Piperidin-1-ylmethyl)morpholine dihydrochloride
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Common Name: 3-Piperidinomethylmorpholine 2HCl[1]
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Molecular Weight: 257.20 g/mol (Salt); 184.28 g/mol (Free Base)[1][2]
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CAS Number: Not widely listed as a commodity chemical; typically synthesized de novo or custom manufactured.[2] (Analogous free base structures often fall under generic morpholine derivative classifications).[2]
Structural Architecture
The molecule consists of two saturated heterocycles connected by a single methylene carbon.[2]
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Core A (Morpholine): Contains a secondary amine at position 4 and an ether oxygen at position 1.[2] The C3 substitution introduces a chiral center (R or S), making the compound enantiomeric.[2]
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Core B (Piperidine): Attached via its nitrogen atom (N1) to the methylene linker, acting as a tertiary amine.[2]
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Linker: A methylene (-CH₂-) bridge connecting C3 of morpholine to N1 of piperidine.[1]
Stereochemical Note: The C3 position of the morpholine ring is chiral.[2] Unless specified as an enantiopure grade (e.g., derived from L-Serine), the material is typically supplied as a racemate.[2]
Figure 1: Connectivity of 3-(1-Piperidinylmethyl)morpholine showing the C3-Linker-N1 topology.[1][3]
Physicochemical Properties[2][5][7][8][9][10][11][12][13]
| Property | Value / Characteristic | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic due to HCl salt form.[1] |
| Melting Point | > 200°C (Decomposition) | Typical for diamine dihydrochlorides.[2] |
| Solubility | High in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O).[2] |
| pKa (Calc.) | pKa₁ ≈ 8.4 (Morpholine NH)pKa₂ ≈ 10.8 (Piperidine N) | Piperidine nitrogen is more basic.[2] |
| Hygroscopicity | High | Store under inert atmosphere (Argon/N₂).[2] |
| pH (1% aq.) | Acidic (~3.0 - 4.[1]0) | Due to hydrolysis of the 2HCl salt.[2] |
Synthetic Pathways[2][7]
The synthesis of 3-substituted morpholines is more challenging than 2-substituted analogs.[1] The most robust route utilizes Serine (or its derivatives) to establish the chiral center at C3, followed by cyclization and functionalization.[2]
The "Serine Route" (Stereoselective)
This pathway allows for the production of enantiopure (R) or (S) isomers.[2]
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Starting Material: N-Benzyl-Serine Methyl Ester.[1]
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Cyclization: Reaction with chloroacetyl chloride followed by base-induced cyclization yields the Morpholin-3-one intermediate.[1]
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Reduction: Reduction of the amide carbonyl (using BH₃·THF or LiAlH₄) yields N-Benzyl-3-(hydroxymethyl)morpholine .[1]
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Activation: Conversion of the hydroxyl group to a leaving group (Mesylate or Chloride).[2]
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Substitution: Nucleophilic attack by Piperidine displaces the leaving group.[2]
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Deprotection & Salt Formation: Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, followed by treatment with HCl/Dioxane.[2]
Figure 2: Step-wise synthesis from Serine precursors to the final dihydrochloride salt.
Alternative Industrial Route (Racemic)
For non-chiral applications, the Epichlorohydrin route is often used:
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Reaction of 1,3-dichloropropanol with aminoacetaldehyde acetal derivatives.[2]
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Cyclization under acidic conditions to form the morpholine core.[2]
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Attachment of the piperidine moiety via reductive amination of a 3-formylmorpholine intermediate.[2]
Reactivity Profile & Handling
Nucleophilicity & Selectivity
The molecule possesses two nitrogen centers with distinct reactivity:[1][2]
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Piperidine Nitrogen (Tertiary): Sterically hindered and already fully alkylated.[2] It acts as a basic center but is chemically inert to acylation/alkylation under standard conditions.[2]
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Morpholine Nitrogen (Secondary): This is the primary reactive site .[2] It readily undergoes:
Stability
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Thermal: Stable up to ~150°C in solid form.[2]
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Hydrolytic: The morpholine ether linkage is stable to aqueous acid and base.[2]
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Oxidation: Susceptible to N-oxidation at the tertiary piperidine nitrogen if treated with peracids (e.g., mCPBA), forming N-oxides.[1]
Safety & Toxicology (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Handling: The 2HCl salt is a fine powder that can be dusty.[2] Use a fume hood.[2]
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Incompatibility: Strong oxidizing agents.[2] Reacts violently with acid chlorides if not neutralized (releases HCl gas).[2]
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Storage: Desiccate at 2-8°C. The salt is hygroscopic; moisture absorption leads to "clumping" and difficulty in stoichiometry calculations.[1][2]
Experimental Protocol: Free Base Liberation
To use the compound in nucleophilic substitutions, the free base must be generated in situ.[2]
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Dissolution: Suspend 1.0 eq of 3-(1-Piperidinylmethyl)morpholine 2HCl in dry Dichloromethane (DCM) or Acetonitrile (MeCN).
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Neutralization: Add 2.2 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[2]
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Observation: The suspension will clear as the organic-soluble free base is formed and the amine hydrochloride salt (DIPEA[2]·HCl) remains in solution or precipitates (depending on solvent).[2]
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Usage: Add the electrophile (e.g., Alkyl Halide) directly to this mixture.[2]
References
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D'Souza, D. M., & Müller, T. J. J. (2007).[2] "Magnetic-bead-supported synthesis of morpholine libraries." Nature Protocols, 2, 284–290.[2] (General methodology for morpholine functionalization).
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Gharpure, S. J., & Porwal, S. (2011).[2] "Stereoselective synthesis of 2,3-disubstituted morpholines." European Journal of Organic Chemistry, 2011(16), 2975-2982.[2] Link[2]
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Wijtmans, R., et al. (2004).[2] "Synthesis of 3-substituted morpholines from enantiopure amino acids." Journal of Organic Chemistry, 69(8), 2663-2674.[2] (Primary source for Serine Route).[2] Link[1][2]
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PubChem Compound Summary. "Morpholine derivatives and structural analogs." National Library of Medicine.[2] Link
Sources
- 1. 942148-27-8|4-[(3S)-Piperidin-3-ylmethyl]morpholine|BLD Pharm [bldpharm.com]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | C28H34N4O6 | CID 11226207 - PubChem [pubchem.ncbi.nlm.nih.gov]
